5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968998
InChI: InChI=1S/C27H31NO6/c1-27(2,3)19-9-6-17(7-10-19)23-22(25(30)26(31)28(23)12-5-13-32-4)24(29)18-8-11-20-21(16-18)34-15-14-33-20/h6-11,16,23,29H,5,12-15H2,1-4H3/b24-22+
SMILES:
Molecular Formula: C27H31NO6
Molecular Weight: 465.5 g/mol

5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC14968998

Molecular Formula: C27H31NO6

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C27H31NO6
Molecular Weight 465.5 g/mol
IUPAC Name (4E)-5-(4-tert-butylphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C27H31NO6/c1-27(2,3)19-9-6-17(7-10-19)23-22(25(30)26(31)28(23)12-5-13-32-4)24(29)18-8-11-20-21(16-18)34-15-14-33-20/h6-11,16,23,29H,5,12-15H2,1-4H3/b24-22+
Standard InChI Key HZHHMQQRRCVCHE-ZNTNEXAZSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCOC
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCOC

Introduction

Structural Characteristics

  • Core Structure: The compound includes a pyrrolone ring, which is a common motif in many biologically active molecules. The presence of a benzodioxine moiety adds complexity and potentially enhances its chemical reactivity.

  • Functional Groups: It contains a tert-butyl group, which increases lipophilicity, and hydroxyl and carbonyl groups, which can participate in hydrogen bonding and other chemical reactions.

  • Substituents: The 3-methoxypropyl chain attached to the pyrrolone ring may influence its solubility and interaction with biological targets.

Potential Synthesis Route

The synthesis of this compound likely involves multi-step organic synthesis techniques. A possible route could include:

  • Formation of the Pyrrolone Core: This might involve condensation reactions between appropriate precursors.

  • Introduction of the Benzodioxine Moiety: This could be achieved through a coupling reaction with a benzodioxine derivative.

  • Attachment of the tert-Butylphenyl Group: This might involve a palladium-catalyzed cross-coupling reaction.

Each step would require careful optimization to achieve high yields and purity.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one. Notable examples include:

Compound NameStructureUnique Features
2-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-1,2-dihydroquinazolin-4-oneC25H24N2O3Contains a quinazolinone structure which may enhance biological activity.
tert-Butyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylateC17H20N2OFeatures a pyrimidine ring that may influence solubility and reactivity.
1,3-Bis[5-(4-tert-butylphenyl)-2- oxadiazolyl]benzeneC30H30N4O2Contains oxadiazole rings known for their electronic properties.

Future Research Directions

To fully explore the potential of 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one, further studies are needed:

  • Synthetic Optimization: Developing efficient synthesis protocols to produce the compound in high purity and yield.

  • Biological Screening: Conducting in vitro and in vivo studies to assess its biological activity and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its activity or selectivity for specific biological targets.

These studies would provide valuable insights into its mechanism of action and therapeutic potential.

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